molecular formula C14H20N2O3 B2483498 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide CAS No. 2034618-30-7

2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide

Cat. No.: B2483498
CAS No.: 2034618-30-7
M. Wt: 264.325
InChI Key: JDLFXIPWOIYMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide is a synthetic organic compound It is characterized by its unique structure, which includes a pyridine ring substituted with a cyclopropylmethoxy group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of the pyridine ring with cyclopropylmethanol under suitable conditions, such as the presence of a base and a dehydrating agent.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyridine derivative with an appropriate amine, such as 1-hydroxy-2-methylpropan-2-amine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor-ligand interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be determined by the nature of these interactions and the biological processes affected.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methoxymethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
  • 2-(ethoxymethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide

Uniqueness

2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide is unique due to the presence of the cyclopropylmethoxy group, which may impart distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-N-(1-hydroxy-2-methylpropan-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,9-17)16-13(18)11-5-6-15-12(7-11)19-8-10-3-4-10/h5-7,10,17H,3-4,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLFXIPWOIYMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=NC=C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.